molecular formula C24H21N5O2S B2533464 2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole CAS No. 311783-85-4

2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole

Cat. No. B2533464
CAS RN: 311783-85-4
M. Wt: 443.53
InChI Key: NNLBBWNDZJBJHF-UHFFFAOYSA-N
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Description

2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C24H21N5O2S and its molecular weight is 443.53. The purity is usually 95%.
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Scientific Research Applications

DNA Interaction and Fluorescence Imaging

Benzimidazole derivatives, such as Hoechst 33258 and its analogues, are known for their strong binding to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. This property is exploited in fluorescent DNA staining for cell biology applications, including chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and the analysis of plant chromosomes. These derivatives are also used as radioprotectors and topoisomerase inhibitors, showcasing their versatility in drug design and molecular biology research (Issar & Kakkar, 2013).

Synthetic Utilities

The synthetic versatility of benzimidazoles and their analogues, including methods for their synthesis from o-phenylenediamines, underpins their broad utility in creating compounds with significant biological applications. This includes azolylthiazoles, which have been reviewed for their synthesis methods and biological applications up until 2011, highlighting the ongoing interest in developing new compounds within this class for various therapeutic and research applications (Ibrahim, 2011).

Medicinal Chemistry and Drug Development

Benzimidazole derivatives are central to medicinal chemistry, serving as a crucial pharmacophore with a wide array of pharmacological functions, including antimicrobial, antiviral, and anticancer activities. Mannich base benzimidazole derivatives, in particular, demonstrate significant medicinal potential, offering a variety of applications such as antibacterial, anthelmintic, and antifungal properties. The versatility of these compounds allows for continuous development of new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).

Therapeutic Potential

The therapeutic potential of benzimidazole derivatives is immense, spanning from antimicrobial and antiparasitic to antihypertensive and anticancer activities. The presence of the benzimidazole core in a variety of biological agents underscores its significance in the development of new therapeutic compounds. This diverse pharmacological profile emphasizes the need to understand the synthesis and role of benzimidazole-derived compounds in treating different diseases (Babbar, Swikriti, & Arora, 2020).

properties

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-30-20-13-12-16(14-21(20)31-2)23-27-28-24(29(23)17-8-4-3-5-9-17)32-15-22-25-18-10-6-7-11-19(18)26-22/h3-14H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLBBWNDZJBJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=NC5=CC=CC=C5N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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